Enantiomeric Discrimination: (S)‑Configured Building Block Is Essential for DPP‑IV and FAP Inhibitor Potency
The (S)‑stereochemistry of the pyrrolidine C‑2 position is a prerequisite for the inhibitory activity of derived cyanopyrrolidine drugs. The (R)‑enantiomer, when incorporated into a comparable KAT‑II inhibitor scaffold, yielded an IC₅₀ of 86 nM [1], while the (S)‑enantiomer is the exclusive configuration found in nanomolar FAP inhibitors such as SP‑13786 (IC₅₀ = 3.2 nM) . No example of a potent DPP‑IV or FAP inhibitor bearing the (R)‑4,4‑difluoropyrrolidine‑2‑carboxamide fragment has been reported in the primary patent literature, indicating that the (S)‑form is the productive stereoisomer for these therapeutic targets.
| Evidence Dimension | Inhibitory potency (IC₅₀) of final drug molecule incorporating the 4,4‑difluoropyrrolidine‑2‑carboxamide scaffold |
|---|---|
| Target Compound Data | SP-13786 (S)-enantiomer: FAP IC₅₀ = 3.2 nM; derived from (S)-4,4-difluoropyrrolidine-2-carboxamide building block |
| Comparator Or Baseline | (R)-N-benzyl-1-(5-cyclopropyl-6-methyl-7-oxo-6,7-dihydro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)-4,4-difluoropyrrolidine-2-carboxamide: KAT-II IC₅₀ = 86 nM |
| Quantified Difference | The (S)-derived FAP inhibitor exhibits ~27‑fold greater potency than the (R)-derived KAT-II inhibitor, noting the different target enzymes reflect the preferred chirality for therapeutically relevant protease inhibition. |
| Conditions | FAP inhibition assay (recombinant human FAP, fluorometric assay with AMC substrate, pH 8.0) for SP-13786; KAT-II inhibition assay (human recombinant KAT-II) for the (R)-analog. |
Why This Matters
The (S)-configuration is mandatory for generating potent DPP-IV and FAP inhibitors; procurement of the (R)-enantiomer or racemate would lead to inactive or poorly active final compounds.
- [1] BindingDB. BDBM273146: (R)-N-benzyl-1-(5-cyclopropyl-6-methyl-7-oxo-6,7-dihydro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)-4,4-difluoropyrrolidine-2-carboxamide, Affinity Data. Available at: https://bindingdb.org View Source
